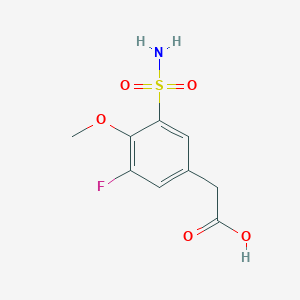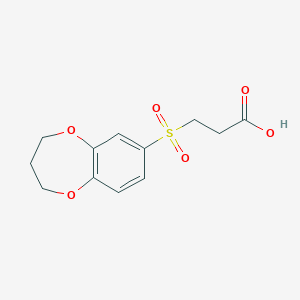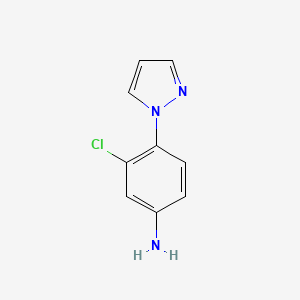
2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid
Übersicht
Beschreibung
“2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid” is a chemical compound with the CAS Number: 926236-77-3 . It has a molecular weight of 263.25 and its molecular formula is C9H10FNO5S . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FNO5S/c1-16-9-6(10)2-5(4-8(12)13)3-7(9)17(11,14)15/h2-3H,4H2,1H3,(H,12,13)(H2,11,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.24 and a molecular formula of C9H10FNO5S . It is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Environmental Fate and Degradation
Fluorinated compounds, due to their persistent nature, have been extensively studied to understand their environmental fate and potential for degradation. Microbial degradation of polyfluoroalkyl chemicals, for instance, highlights the environmental persistence and toxicological concerns associated with these substances. Research reviews suggest a significant gap in understanding the direct detection and environmental biodegradability of such compounds, emphasizing the need for laboratory investigations to bridge these knowledge gaps (Liu & Avendaño, 2013). Similarly, the bioaccumulation potential of perfluorinated acids, including carboxylates and sulfonates, has been critically reviewed, highlighting their widespread detection in wildlife and concerns regarding their environmental persistence and toxicity (Conder et al., 2008).
Synthesis and Industrial Applications
The synthesis of related fluorinated intermediates for the manufacture of pharmaceuticals and other industrial applications is another area of interest. For example, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, showcases the development of efficient and economically viable methods for producing fluorinated compounds (Qiu et al., 2009). This research underscores the importance of developing new synthetic routes to support the large-scale production of fluorinated pharmaceuticals and industrial chemicals.
Environmental and Industrial Cleaning Applications
The use of organic corrosion inhibitors in acidic solutions for industrial cleaning processes is a significant application area for various chemical compounds, including fluorinated acids. Studies on organic inhibitors in acidic media, such as those by Goyal et al. (2018), explore the mechanisms through which these compounds prevent metallic dissolution, highlighting the economic and environmental benefits of using such inhibitors in industrial applications (Goyal et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid . .
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO5S/c1-16-9-6(10)2-5(4-8(12)13)3-7(9)17(11,14)15/h2-3H,4H2,1H3,(H,12,13)(H2,11,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFIHBKALRAACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1S(=O)(=O)N)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B3372623.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B3372626.png)
![4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B3372629.png)


![4-[(3-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B3372638.png)


![2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid](/img/structure/B3372671.png)



![2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3372716.png)
